(3-Phenylbenzofuran-2-yl)methanol (3-Phenylbenzofuran-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13872396
InChI: InChI=1S/C15H12O2/c16-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9,16H,10H2
SMILES:
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol

(3-Phenylbenzofuran-2-yl)methanol

CAS No.:

Cat. No.: VC13872396

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

(3-Phenylbenzofuran-2-yl)methanol -

Specification

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
IUPAC Name (3-phenyl-1-benzofuran-2-yl)methanol
Standard InChI InChI=1S/C15H12O2/c16-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9,16H,10H2
Standard InChI Key COHPBDFTMQSKIZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(OC3=CC=CC=C32)CO

Introduction

Chemical Structure and Physicochemical Properties

(3-Phenylbenzofuran-2-yl)methanol (C₁₅H₁₂O₂, molecular weight: 224.25 g/mol) features a planar benzofuran core with substituents influencing electronic distribution and steric interactions. Key structural attributes include:

  • Benzofuran backbone: A fused benzene-furan system providing rigidity and conjugation.

  • Phenyl group at C-3: Enhances aromatic stacking and hydrophobic interactions .

  • Hydroxymethyl group at C-2: Introduces hydrogen-bonding capacity and reactivity for derivatization.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₂O₂
Molecular Weight224.25 g/mol
SolubilityModerate in polar solvents
Melting Point62–64°C (derivatives)
LogP (Predicted)3.2

X-ray crystallography of related benzofuran derivatives reveals dihedral angles <5° between fused rings, suggesting planarity critical for bioactivity .

Synthesis and Derivatives

Synthetic Routes

  • Chalcone Cyclization:

    • 2-Hydroxychalcones undergo acid-catalyzed cyclization to form benzofuran intermediates, followed by hydroxymethylation.

    • Example: Reaction of 3-phenyl-2-hydroxychalcone with HCl/MeOH yields 70–85% benzofuran intermediate.

  • Electrochemical Methods:

    • Aryl propargyl ethers undergo electrochemical tandem cyclization using PhSeSePh and nBu₄NBF₄ to generate benzofurans .

    • Conditions: CH₃CN, 25°C, 12 h, 10 mA current .

  • Bromination:

    • N-Bromosuccinimide (NBS) in CCl₄ introduces bromine at reactive sites (e.g., C-5 or C-7), enabling further functionalization .

Table 2: Key Synthetic Derivatives

DerivativeBiological ActivityIC₅₀/EC₅₀Source
Brominated C-5 analogAnticancer (HL-60)0.1 μM
Methoxy-substitutedAntimicrobial (S. aureus)50 μg/mL
Propionamide conjugateAnti-inflammatoryND

Biological Activities

Antimicrobial Activity

  • Gram-positive bacteria: MIC values range 50–200 μg/mL against S. aureus and B. subtilis .

  • Antifungal: Active against C. albicans (MIC = 100 μg/mL) .

Antioxidant Properties

  • Scavenges free radicals (EC₅₀ = 12 μM in DPPH assay), attributed to the phenolic hydroxyl group .

Applications in Drug Discovery

(3-Phenylbenzofuran-2-yl)methanol serves as a precursor for:

  • Kinase inhibitors: Structural analogs target PI3K and MAPK pathways .

  • Antimicrobial agents: Hybrid compounds with triazoles enhance potency .

  • Fluorescent probes: Conjugation with fluorophores aids cellular imaging .

Future Directions

  • Structure-Activity Optimization: Modifying substituents at C-3 and C-2 to enhance bioavailability .

  • Nanoparticle Delivery: Encapsulation in lipid-based carriers to improve pharmacokinetics.

  • Targeted Therapies: Developing covalent inhibitors for oncogenic proteins (e.g., EGFR) .

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